molecular formula C9H9ClN2S B1482015 1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2092250-05-8

1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1482015
M. Wt: 212.7 g/mol
InChI Key: GMYSUIKMIYCVSD-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For example, one method involves the reaction of substituted buta-1-enes with potassium sulfide, which enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position. It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene undergoes extensive substitution reactions, indicating its aromatic nature . In most of its reactions, it resembles benzene .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Characterization

1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole serves as a key intermediate in the synthesis of various bis-pyrazolyl-thiazoles and other pyrazole derivatives with potential applications in medicinal chemistry. For instance, Gomha et al. (2016) synthesized a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016). Similarly, synthesis and structural characterization of isostructural 4-aryl-2-pyrazolyl-thiazoles have been reported, highlighting the versatility of pyrazole derivatives in constructing complex molecular architectures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antidepressant Activity

The compound also finds application in the development of antidepressant medications. Mathew, Suresh, and Anbazhagan (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-pyrazole-1-carbothioamides showing promising antidepressant activity, indicating the potential therapeutic use of these compounds (Mathew, Suresh, & Anbazhagan, 2014).

Ligand Synthesis

In the realm of catalysis and ligand design, pyrazoles with functionalized substituents have been synthesized, which are crucial for creating ligands with specific properties. Grotjahn et al. (2002) reported on the synthesis of pyrazoles with different functionalized substituents at C3 and C5, facilitating the creation of ligands that are useful in catalysis and as building blocks for further synthetic applications (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

Antimicrobial Studies

Moreover, pyrazole derivatives synthesized from 1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole have shown antimicrobial activity. Prabhudeva et al. (2017) synthesized 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole and demonstrated its structure and antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Prabhudeva, Prabhuswamy, Kumar, Lokanath, Naveen, & Kumar, 2017).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists. They are working to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

1-(chloromethyl)-5-methyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-7-5-8(11-12(7)6-10)9-3-2-4-13-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYSUIKMIYCVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCl)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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